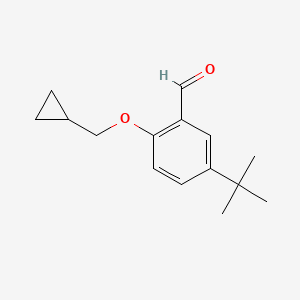
2-Chloro-N-quinolin-3-ylpropanamide
Vue d'ensemble
Description
“2-Chloro-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis and organic reactions.
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-quinolin-3-ylpropanamide” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact linear structure formula is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Antimicrobial Agent Development
Quinoline derivatives, including 2-Chloro-N-quinolin-3-ylpropanamide, have been extensively studied for their antimicrobial properties. They are known to interfere with the DNA synthesis of bacteria and other pathogens, making them potential candidates for the development of new antibiotics .
Cancer Therapeutics
The compound’s ability to interact with cellular DNA also makes it a subject of interest in cancer research. It could be used to design drugs that target specific DNA sequences in cancer cells, inhibiting their growth and proliferation .
Neurodegenerative Disease Treatment
Research has indicated that quinoline motifs can have therapeutic effects on neurodegenerative diseases. They may help in reducing the aggregation of misfolded proteins, which is a common feature in conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Medications
The anti-inflammatory properties of quinoline derivatives are being explored for the treatment of chronic inflammatory diseases. They can modulate the body’s immune response and reduce inflammation .
Antimalarial Drugs
Quinolines are the backbone of several antimalarial drugs. The structural modification of quinoline compounds, such as 2-Chloro-N-quinolin-3-ylpropanamide, can lead to the development of more effective treatments against malaria .
Agricultural Chemicals
In agriculture, quinoline derivatives can be used to create pesticides and herbicides. Their chemical structure can be tailored to target specific pests or weeds, reducing the damage to crops .
Mécanisme D'action
Target of Action
This compound is a derivative of quinoline, which is known to have diverse biological activities and can interact with various targets
Mode of Action
It’s known that quinoline derivatives can interact with their targets in different ways, such as inhibiting enzyme activity or disrupting cell membrane integrity . The specific interaction of 2-Chloro-N-quinolin-3-ylpropanamide with its targets needs to be elucidated through further studies.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets . More research is required to determine the exact pathways affected by 2-Chloro-N-quinolin-3-ylpropanamide.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, or antitumor effects
Action Environment
Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s activity .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-quinolin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZIQRTWMQQNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-quinolin-3-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)






![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)





